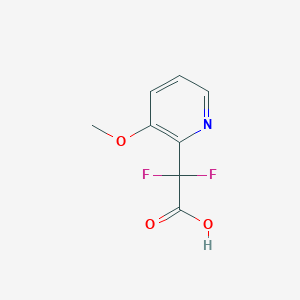![molecular formula C20H23BrN2O2 B2503216 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide CAS No. 899979-11-4](/img/structure/B2503216.png)
4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with bromo-substituted benzamide structures and morpholine moieties have been synthesized and characterized, suggesting that the compound may share some chemical and physical properties with these analogues. For instance, compounds with bromo-substituted benzamide structures have been reported to crystallize in specific space groups and exhibit intermolecular interactions such as hydrogen bonding and π-interactions .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the benzamide moiety and the introduction of the bromo substituent. For example, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through a series of reactions characterized by spectroscopic methods such as IR, H and C-NMR, mass spectrometry, and elemental analysis . Similarly, the synthesis of 4-iodo-N-(2-morpholinoethyl)benzamide was described, with optimized radiolabelling conditions using the Cu(I)-added exchange labelling reaction . These methods may be applicable to the synthesis of "4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide" with appropriate modifications.
Molecular Structure Analysis
X-ray diffraction techniques have been used to determine the crystal structures of similar compounds, revealing their space group and unit cell dimensions . For instance, a related compound crystallized in the monoclinic space group P21/n . Hirshfeld surface analysis and DFT calculations have been employed to analyze the solid-state structures and intermolecular interactions . These techniques could be used to elucidate the molecular structure of "4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide".
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various spectroscopic and computational methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be investigated to estimate the chemical reactivity of the molecule . The presence of a bromo substituent in the benzamide structure may facilitate further chemical transformations, such as the formation of bromonium ylides in the presence of a rhodium catalyst .
Physical and Chemical Properties Analysis
The physical properties such as melting points and vibrational frequencies can be determined using techniques like Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) . The chemical properties, including HOMO and LUMO energies and thermodynamic properties, can be calculated using DFT approaches . These properties are crucial for understanding the behavior of the compound under various conditions and its potential applications.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolidin-4-ones : Research involving 4-morpholinocoumarin demonstrated its use in reactions leading to the synthesis of cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. These compounds were produced through reactions of secondary β-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, showcasing the potential of related morpholino compounds in facilitating heterocyclic compound synthesis (Jagodziński et al., 2000).
Iron-Catalyzed Ortho-Alkylation : The utility of 8-aminoquinoline-based aryl carboxamides for direct ortho-alkylation in the presence of an iron source highlights a potential application area for similar compounds, such as 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide, in organic synthesis. This process emphasizes regioselectivity and high yields without overalkylation (Fruchey et al., 2014).
Buchwald–Hartwig Amination : The synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives via Buchwald–Hartwig amination demonstrates the reactivity of bromo-quinazolinones with morpholine, suggesting similar reactivity for 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide in constructing complex heterocyclic architectures (Nowak et al., 2014).
Biological Activities
Anticancer Activities : The synthesis and evaluation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives for potential cytotoxicity against A549 and HT29 cell lines, as well as lymphocytes, highlight the interest in morpholine derivatives, including 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide, for anticancer research. One compound, in particular, exhibited interesting anticancer activities, underscoring the potential biomedical applications of such compounds (Nowak et al., 2014).
Cellular Antioxidant Effect : Although not directly linked to 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide, the study on bromophenols from red algae for their antioxidant activity in cellular assays suggests a broader interest in brominated compounds for their potential in mitigating oxidative stress (Olsen et al., 2013).
Propriétés
IUPAC Name |
4-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-15-2-4-16(5-3-15)19(23-10-12-25-13-11-23)14-22-20(24)17-6-8-18(21)9-7-17/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWSTFTUGWJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2503133.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

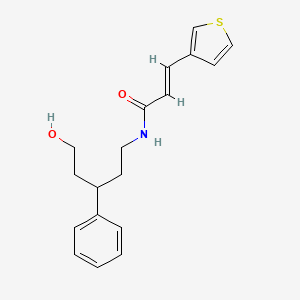
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)
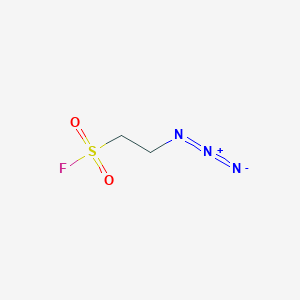
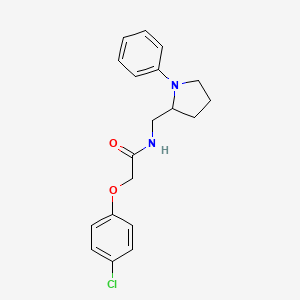
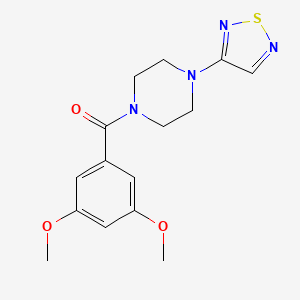
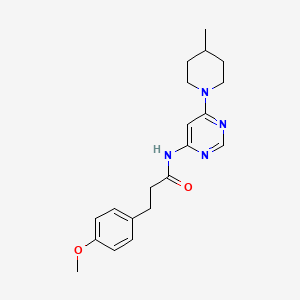
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)



